molecular formula C24H20BrN3OS B3512794 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

Cat. No.: B3512794
M. Wt: 478.4 g/mol
InChI Key: DBNWVEMIAVSLJD-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a naphthyridine core, and a sulfanyl linkage. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile typically involves multiple steps. One common method includes the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile exerts its effects involves its interaction with molecular targets. The bromophenyl group and naphthyridine core can participate in various binding interactions, influencing biological pathways. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile apart is its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3OS/c1-28-12-11-21-20(14-28)23(17-5-3-2-4-6-17)19(13-26)24(27-21)30-15-22(29)16-7-9-18(25)10-8-16/h2-10H,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNWVEMIAVSLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)C3=CC=C(C=C3)Br)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Reactant of Route 3
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

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